molecular formula C8H10N4O2 B108294 Caffeine-trimethyl-13C3 CAS No. 78072-66-9

Caffeine-trimethyl-13C3

Cat. No. B108294
CAS RN: 78072-66-9
M. Wt: 197.17 g/mol
InChI Key: RYYVLZVUVIJVGH-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889184B2

Procedure details

In a well-known manner, a mixture prepared of 287.4 mg of acetyl salicylic acid particles according to example 12a), 347 mg of paracetamol particles according to example 11b), 87 mg of caffeine particles according to example 7b) and 400 mg of the salivation-promoting component of example 11c) are bagged into a stick pack. The analgesics combination is poured directly onto the tongue from the stick pack and may be swallowed easily together with the saliva formed after 30 seconds. All particles have a soft particle surface perceived as pleasant in the mouth and may easily be swallowed without water.
Quantity
287.4 mg
Type
reactant
Reaction Step One
Quantity
347 mg
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2].[NH:14]([C:18]1[CH:24]=[CH:23][C:21]([OH:22])=[CH:20][CH:19]=1)[C:15]([CH3:17])=[O:16].[N:25]1([C:37](=[O:38])[C:36]2[N:34]([CH3:35])[CH:33]=[N:32][C:31]=2[N:29]([CH3:30])[C:27]1=[O:28])[CH3:26]>O>[C:1]([O:4][C:5]1[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2].[NH:14]([C:18]1[CH:24]=[CH:23][C:21]([OH:22])=[CH:20][CH:19]=1)[C:15]([CH3:17])=[O:16].[N:25]1([C:37](=[O:38])[C:36]2[N:34]([CH3:35])[CH:33]=[N:32][C:31]=2[N:29]([CH3:30])[C:27]1=[O:28])[CH3:26] |f:4.5.6|

Inputs

Step One
Name
Quantity
287.4 mg
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Two
Name
Quantity
347 mg
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(O)C=C1
Step Three
Name
Quantity
87 mg
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C)C2C1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The analgesics combination is poured directly onto the tongue from the stick pack
CUSTOM
Type
CUSTOM
Details
formed after 30 seconds
Duration
30 s

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1.N(C(=O)C)C1=CC=C(O)C=C1.N1(C)C(=O)N(C)C=2N=CN(C)C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.